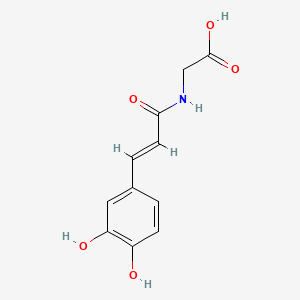
N-(E)-Caffeoyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(E)-Caffeoyl-glycine is a naturally occurring compound that belongs to the class of phenolic acids. It is a derivative of caffeic acid and glycine, and it is known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(E)-Caffeoyl-glycine can be synthesized through the esterification of caffeic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound by introducing the necessary biosynthetic pathways.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of this compound can yield dihydrocaffeoyl-glycine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl-glycine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Untersucht auf seine Rolle in pflanzlichen Abwehrmechanismen und als Signalmolekül.
Medizin: Untersucht auf seine antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften. Es hat sich gezeigt, dass es Zellen vor oxidativem Stress schützen und das Wachstum von Krebszellen hemmen kann.
Industrie: Wird aufgrund seiner gesundheitlichen Vorteile in der Formulierung von Kosmetika und Nahrungsergänzungsmitteln verwendet.
5. Wirkmechanismus
N-(E)-Caffeoyl-glycin übt seine Wirkungen in erster Linie durch seine antioxidative Aktivität aus. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden. Die Verbindung moduliert auch verschiedene Signalwege, die an Entzündungen und Zellproliferation beteiligt sind. Es zielt auf Enzyme wie Cyclooxygenase und Lipoxygenase ab, die an der Entzündungsreaktion beteiligt sind.
Wirkmechanismus
N-(E)-Caffeoyl-glycine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
N-(E)-Caffeoyl-glycin ähnelt anderen Kaffeesäurederivaten wie Chlorogensäure und Rosmarinsäure. Es ist einzigartig in seiner Kombination mit Glycin, was seine Bioverfügbarkeit und spezifischen biologischen Aktivitäten verbessern kann. Ähnliche Verbindungen umfassen:
Chlorogensäure: In Kaffee enthalten und bekannt für seine antioxidativen Eigenschaften.
Rosmarinsäure: In Rosmarin und anderen Kräutern enthalten, mit entzündungshemmenden und antimikrobiellen Wirkungen.
Kaffeesäure: Die Stammverbindung, die für ihre gesundheitlichen Vorteile weit verbreitet ist.
N-(E)-Caffeoyl-glycin zeichnet sich durch seine spezifische Struktur und das Vorhandensein von Glycin aus, das zusätzliche biologische Wirkungen vermitteln kann.
Eigenschaften
CAS-Nummer |
70120-43-3 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
InChI-Schlüssel |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















